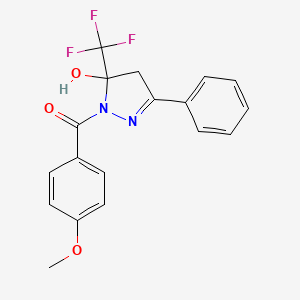![molecular formula C17H15ClN2O5 B5185595 N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5185595.png)
N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine, also known as CI-977, is a synthetic compound that belongs to the class of enkephalinase inhibitors. Enkephalins are endogenous opioid peptides that regulate pain perception, mood, and reward pathways. Enkephalinase inhibitors prevent the breakdown of enkephalins, leading to an increase in their concentration and activity. CI-977 has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression.
作用机制
N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine is a potent and selective inhibitor of enkephalinase, an enzyme that breaks down enkephalins. By inhibiting enkephalinase, this compound increases the concentration and activity of enkephalins, leading to an increase in their analgesic and mood-regulating effects. Enkephalins act on opioid receptors in the brain and spinal cord, leading to a decrease in pain perception and an increase in feelings of pleasure and reward.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in various animal models of acute and chronic pain. In addition to its pain-relieving effects, this compound has also been shown to have anxiolytic and antidepressant effects in animal models. This compound has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play important roles in mood regulation and emotional processing.
实验室实验的优点和局限性
One advantage of using N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine in lab experiments is its potent and selective inhibition of enkephalinase, which allows for the specific modulation of enkephalin activity. However, one limitation of using this compound is its relatively low yield and high cost of synthesis, which may limit its availability for research purposes.
未来方向
There are several future directions for research on N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine. One area of interest is the potential therapeutic applications of this compound in the treatment of pain, addiction, and depression in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the development of more potent and selective enkephalinase inhibitors that may have improved therapeutic potential. Additionally, further research is needed to elucidate the molecular mechanisms underlying the analgesic and mood-regulating effects of this compound and enkephalins.
合成方法
N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine can be synthesized using a multi-step process involving the reaction of 4-chlorobenzaldehyde with furoylaminoacetic acid, followed by the addition of acetic anhydride and sodium bicarbonate. The resulting product is then purified using column chromatography and recrystallization. The yield of this compound is typically around 30-40%.
科学研究应用
N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has been widely studied for its potential therapeutic applications in pain management, addiction, and depression. In preclinical studies, this compound has been shown to have potent analgesic effects in various animal models of acute and chronic pain. This compound is also being investigated as a potential treatment for opioid addiction, as it has been shown to reduce opioid withdrawal symptoms and decrease drug-seeking behavior in animal models. Additionally, this compound has been studied for its potential antidepressant effects, as enkephalins have been implicated in the regulation of mood and emotional processing.
属性
IUPAC Name |
3-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c18-12-5-3-11(4-6-12)10-13(16(23)19-8-7-15(21)22)20-17(24)14-2-1-9-25-14/h1-6,9-10H,7-8H2,(H,19,23)(H,20,24)(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIVRQHBCYQKAN-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-phenyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5185514.png)
![4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5185523.png)

![11-[4-(dimethylamino)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5185558.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5185561.png)
![4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5185562.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185568.png)
![4-(4-iodophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5185574.png)
![2-[4-(1H-indol-2-yl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5185588.png)
![2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5185609.png)
![methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate](/img/structure/B5185612.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5185616.png)
![1-(4-fluorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-piperazinone trifluoroacetate](/img/structure/B5185623.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5185625.png)